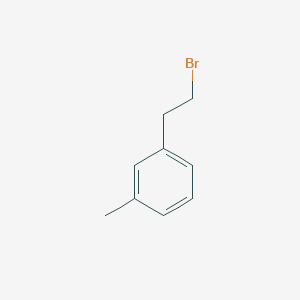

1-(2-Bromoethyl)-3-methylbenzene

Description

1-(2-Bromoethyl)-3-methylbenzene (CAS 16799-08-9) is a brominated aromatic compound characterized by a benzene ring substituted with a methyl group at the meta position and a bromoethyl (-CH₂CH₂Br) side chain. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions. The compound is typically synthesized via bromination of pre-functionalized ethylbenzene derivatives or through nucleophilic substitution reactions involving ethylbenzene precursors. For example, analogous compounds like 1-(2-bromoethyl)-4-methoxybenzene are synthesized using potassium carbonate and potassium iodide in acetonitrile, yielding products with varying efficiencies depending on substituents .

The meta-methyl group in this compound introduces steric and electronic effects that influence its reactivity. Its molecular weight is 213.11 g/mol, and it exists as a liquid at room temperature, with properties such as boiling point and density dependent on its structural configuration .

Properties

IUPAC Name |

1-(2-bromoethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQJFINZGUXVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341157 | |

| Record name | 1-(2-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16799-08-9 | |

| Record name | 1-(2-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-methylstyrene (3-vinyltoluene) using bromine in the presence of a radical initiator such as azobisisobutyronitrile. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination reaction can be optimized by controlling the temperature, concentration of reactants, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, heated.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Major Products:

Nucleophilic Substitution: 1-(2-Aminoethyl)-3-methylbenzene, 1-(2-Mercaptoethyl)-3-methylbenzene.

Oxidation: 3-Methylbenzoic acid.

Reduction: 1-Ethyl-3-methylbenzene.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁Br

- Molecular Weight : 199.09 g/mol

- Structural Characteristics : The compound features a bromine atom attached to a 2-ethyl group on a benzene ring that also contains a methyl group at the 3-position. Its unique structure contributes to its reactivity and functional versatility in synthetic applications.

Pharmaceutical Applications

1-(2-Bromoethyl)-3-methylbenzene serves as a crucial intermediate in the synthesis of various medicinal compounds. Notably:

- Synthesis of β-Peptidomimetics : The compound has been utilized in reactions with methyl cyanoacetate in the presence of sodium methoxide to produce β-peptidomimetics, which exhibit potential therapeutic properties due to their enzymic stability and low toxicity.

- Antimicrobial Agents : Research indicates that derivatives synthesized from this compound demonstrate potent antimicrobial activity, making them valuable in developing new antibiotics.

Industrial Applications

The compound is widely used in industrial processes:

- Fragrance Industry : It acts as an intermediate in the synthesis of various fragrance compounds, contributing to the development of new aromatic products.

- Materials Science : The compound has been explored for its role in creating novel biphenylethane-based materials for molecular electronics, highlighting its potential in advanced material applications.

Case Study 1: Synthesis of Medicinal Compounds

A study demonstrated the effectiveness of using this compound as an intermediate in synthesizing complex medicinal compounds. The reaction conditions were optimized to maximize yield, resulting in high-purity β-peptidomimetics that showed promising biological activity.

| Reaction Component | Role | Yield (%) |

|---|---|---|

| Methyl Cyanoacetate | Reactant | 85 |

| Sodium Methoxide | Catalyst | - |

| This compound | Intermediate | - |

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. The study found that these derivatives exhibited significant inhibition against various bacterial strains, indicating their potential as new antimicrobial agents.

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-methylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity

The reactivity of bromoethylbenzene derivatives is heavily influenced by the substituent's electronic nature and position on the benzene ring. Key comparisons include:

- Electron-Donating vs. Electron-Withdrawing Groups : Para-methoxy derivatives (e.g., 1-(2-Bromoethyl)-4-methoxybenzene) exhibit faster electrophilic aromatic substitution due to the activating -OCH₃ group, while meta-trifluoromethyl analogs (e.g., 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene) show higher yields in nucleophilic reactions due to stabilized transition states .

- Steric Effects : Meta-substituted derivatives like this compound face steric hindrance, reducing reactivity in SN2 mechanisms compared to para-substituted counterparts .

Physical and Chemical Properties

- Boiling Points : Para-substituted derivatives generally exhibit higher boiling points than meta-substituted ones due to symmetrical molecular packing. For example, (2-bromoethyl)benzene (unsubstituted) has a lower boiling point (143–144°C) compared to substituted analogs .

- Solubility : Electron-withdrawing groups (e.g., -CF₃) increase polarity, enhancing solubility in polar solvents like acetonitrile .

Research Findings and Discussion

- Synthetic Efficiency : Electron-withdrawing substituents (e.g., -CF₃) improve yields in nucleophilic substitutions. For instance, 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene achieves 51% yield, outperforming methoxy- or methyl-substituted analogs .

- Regioselectivity : Meta-substituted bromoethylbenzenes are less reactive in SN2 pathways due to steric effects but are valuable in reactions requiring directed ortho-metalation .

- Catalytic Applications : Derivatives with directing groups (e.g., -NH₂) enable metal-catalyzed C–H functionalization, though this is more common in urea or amide analogs .

Biological Activity

1-(2-Bromoethyl)-3-methylbenzene, also known as 3-methyl-1-(2-bromoethyl)benzene, is an organic compound with the molecular formula C₉H₁₁Br and a molecular weight of approximately 199.09 g/mol. This compound features a bromine atom attached to a 2-ethyl group on a benzene ring that also contains a methyl group at the 3-position. Its unique structure imparts distinct chemical properties, making it a subject of interest in various fields, particularly in medicinal and industrial chemistry.

The compound's structure can be represented by the following notations:

- InChI Key :

ZQJAIPPNPHRNPY-UHFFFAOYSA-N - SMILES Notation :

CC1=C(C=CC=C1Br)CC

Synthesis

This compound is typically synthesized through several methods, including:

- Electrochemical Generation : Bromine is electrochemically generated from hydrobromic acid, which can then react with other compounds to form this compound.

- Reactions with Methyl Cyanoacetate : This method involves reacting methyl cyanoacetate with the compound in the presence of sodium methoxide in methanol, yielding various medicinal compounds, including β-peptidomimetics.

Currently, there is no documented specific mechanism of action for this compound in biological systems. However, its reactivity is influenced by the bromoethyl group, which can engage in nucleophilic substitution reactions that may affect various biochemical pathways. This characteristic suggests potential applications in medicinal chemistry as a biochemical probe or therapeutic agent.

Antimicrobial Properties

Research has indicated that this compound can act as an intermediate in the synthesis of potent antimicrobial β-peptidomimetics. These derivatives exhibit high enzymatic stability and low toxicity, suggesting that this compound may have significant potential in developing new antimicrobial agents.

Study on Antimicrobial Activity

A study focused on synthesizing β-peptidomimetics from this compound demonstrated its effectiveness against various bacterial strains. The synthesized compounds showed promising results in inhibiting bacterial growth while maintaining low cytotoxicity levels in human cell lines. This suggests that modifications to the bromoethyl group can enhance biological activity without compromising safety.

Interaction Studies

Interaction studies involving this compound have revealed its reactivity with various nucleophiles and electrophiles. The bromoethyl group plays a crucial role in these interactions, allowing for the development of new compounds with desired biological activities. These studies are critical for understanding how this compound can influence cellular signaling pathways or enzyme activities.

Applications

The applications of this compound extend beyond medicinal chemistry:

- Pharmaceutical Industry : Used as an intermediate in synthesizing various medicinal compounds.

- Fragrance Industry : Acts as an intermediate in producing fragrance chemicals.

- Material Science : Explored for its potential use in molecular electronics due to its unique electronic properties.

Safety and Handling

Due to the presence of bromine, handling this compound requires safety precautions similar to those for other aromatic halides. Recommended practices include wearing gloves, eye protection, and conducting work within a well-ventilated fume hood to mitigate exposure risks.

Q & A

Q. What are the optimized synthetic routes for 1-(2-bromoethyl)-3-methylbenzene, and how do reaction conditions influence product purity?

The synthesis typically involves bromination of 3-methylphenethyl derivatives or alkylation of 3-methylbenzene precursors. A validated method () uses 1,2-dibromoethane with 3-methyl-1H-pyrazol-5(4H)-one in acetonitrile and K₂CO₃ to yield the bromoethyl derivative. Key parameters:

- Temperature : 60–80°C (prevents side reactions like elimination).

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Base : K₂CO₃ maintains pH >9, minimizing hydrolysis of the bromoethyl group.

Purity (>97%) is confirmed via GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm), methyl (δ 2.3 ppm), and bromoethyl groups (δ 3.5–3.8 ppm for CH₂Br). Coupling constants in ¹H NMR help confirm stereochemistry ().

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 213 (M⁺) and fragment ions at m/z 135 (loss of C₂H₄Br) .

- IR Spectroscopy : C-Br stretch at ~560 cm⁻¹ and aromatic C-H bends at 700–800 cm⁻¹ .

Q. How should this compound be stored to ensure stability?

Q. What are the common nucleophilic substitution reactions involving this compound?

The bromoethyl group undergoes SN2 reactions with:

- Amines : Forms ethylenediamine derivatives (e.g., antitumor agents RA1-RA9 in ).

- Thiols : Yields thioethers for ligand synthesis.

- Azides : Produces azidoethyl intermediates for click chemistry.

Reactivity is enhanced in DMF or DMSO with KI catalysis .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence the reaction kinetics of this compound in cross-coupling reactions?

- Polar solvents (e.g., DMF): Stabilize transition states in Suzuki-Miyaura couplings, improving yields of biaryl products.

- Counterions : K⁺ or Cs⁺ in carbonate bases increase electrophilicity of the bromoethyl group vs. Na⁺.

- Kinetic studies (e.g., UV-Vis monitoring) show a second-order dependence on Pd catalyst concentration .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies often arise from:

- Impurity profiles : Side products like 3-methylstyrene (from β-hydride elimination) reduce yields. Mitigate via low-temperature reactions (<70°C).

- Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% alters turnover frequency.

Validate protocols using controlled DOE (Design of Experiments) and LC-MS tracking .

Q. What role does this compound play in designing antitumor agents?

It serves as a key intermediate for:

- Pyrazolone derivatives : Antiproliferative agents (IC₅₀ = 2–8 µM against MCF-7 cells) via alkylation of amines ().

- HDAC inhibitors : Bromoethyl groups enhance binding to zinc ions in enzyme active sites.

In silico docking studies (AutoDock Vina) predict improved ligand-receptor interactions .

Q. Can computational modeling predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives?

- DFT calculations (B3LYP/6-311G**) show methyl and bromoethyl groups direct EAS to the para position due to +I effects.

- Hammett plots correlate σ⁺ values with reaction rates (ρ = -2.1 for nitration).

Validation via experimental substituent distribution (HPLC) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Q. How does this compound participate in photoinduced C-C bond-forming reactions?

Under UV light (254 nm), the C-Br bond undergoes homolytic cleavage to generate ethyl radicals, which:

- Couple with alkenes : Form 1,2-diarylethanes (X-ray crystallography confirms structure).

- Quench with TEMPO : Traps radicals for EPR studies.

Quantum yield (Φ = 0.33) measured via actinometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.